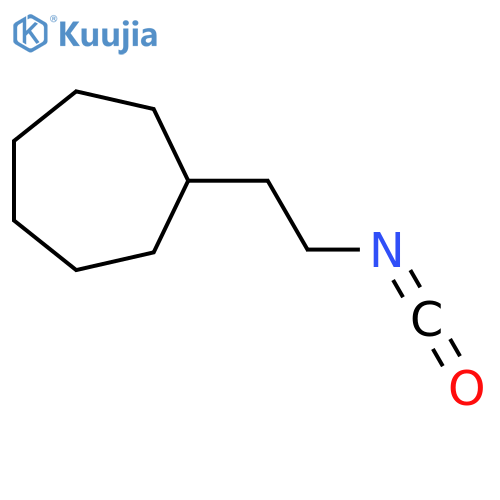Cas no 2649014-76-4 ((2-isocyanatoethyl)cycloheptane)

2649014-76-4 structure
商品名:(2-isocyanatoethyl)cycloheptane
(2-isocyanatoethyl)cycloheptane 化学的及び物理的性質
名前と識別子
-
- (2-isocyanatoethyl)cycloheptane
- EN300-1866035
- 2649014-76-4
-
- インチ: 1S/C10H17NO/c12-9-11-8-7-10-5-3-1-2-4-6-10/h10H,1-8H2
- InChIKey: LPMJAFJNERKUKE-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1CCCCCC1
計算された属性
- せいみつぶんしりょう: 167.131014166g/mol
- どういたいしつりょう: 167.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
(2-isocyanatoethyl)cycloheptane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866035-0.5g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-5.0g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1866035-0.25g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-1.0g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1866035-2.5g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-5g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 5g |
$2858.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-10g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-0.05g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1866035-10.0g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1866035-0.1g |
(2-isocyanatoethyl)cycloheptane |
2649014-76-4 | 0.1g |
$867.0 | 2023-09-18 |
(2-isocyanatoethyl)cycloheptane 関連文献
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
2649014-76-4 ((2-isocyanatoethyl)cycloheptane) 関連製品
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
